molecular formula C8H17N3O3 B14588872 D-Alanyl-N-(2-hydroxyethyl)-D-alaninamide CAS No. 61280-87-3

D-Alanyl-N-(2-hydroxyethyl)-D-alaninamide

Cat. No.: B14588872
CAS No.: 61280-87-3
M. Wt: 203.24 g/mol
InChI Key: MBFPRAWPEZUDHQ-PHDIDXHHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

D-Alanyl-N-(2-hydroxyethyl)-D-alaninamide is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of two D-alanine residues linked through an N-(2-hydroxyethyl) group, forming a stable amide bond. Its structural features make it a valuable subject for research in medicinal chemistry, biochemistry, and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of D-Alanyl-N-(2-hydroxyethyl)-D-alaninamide typically involves the coupling of D-alanine with N-(2-hydroxyethyl)amine. The reaction is carried out under controlled conditions to ensure the formation of the desired amide bond. Common reagents used in this synthesis include coupling agents such as carbodiimides (e.g., EDCI) and activating agents like HOBt. The reaction is usually performed in an organic solvent such as dichloromethane or dimethylformamide, and the temperature is maintained at room temperature to slightly elevated temperatures to facilitate the reaction.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated peptide synthesizers. The process is optimized for high yield and purity, with stringent quality control measures in place to ensure consistency. The use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) further enhances the efficiency of industrial production.

Chemical Reactions Analysis

Types of Reactions: D-Alanyl-N-(2-hydroxyethyl)-D-alaninamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group in the N-(2-hydroxyethyl) moiety can be oxidized to form a carbonyl group.

    Reduction: The amide bond can be reduced to form an amine.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base like triethylamine (TEA).

Major Products:

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of a primary or secondary amine.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

D-Alanyl-N-(2-hydroxyethyl)-D-alaninamide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a model compound for studying amide bond formation and stability.

    Biology: The compound is investigated for its potential role in enzyme inhibition and protein modification.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of antimicrobial and anticancer drugs.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of D-Alanyl-N-(2-hydroxyethyl)-D-alaninamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. Additionally, it may interact with cellular receptors to modulate signaling pathways, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

D-Alanyl-N-(2-hydroxyethyl)-D-alaninamide can be compared with other similar compounds, such as:

    D-Alanyl-D-alanine: A simpler dipeptide with similar structural features but lacking the N-(2-hydroxyethyl) group.

    N-(2-hydroxyethyl)-D-alanine: A compound with a similar N-(2-hydroxyethyl) moiety but only one D-alanine residue.

    D-Alanyl-N-(2-hydroxyethyl)-L-alaninamide: A stereoisomer with an L-alanine residue instead of a D-alanine residue.

The uniqueness of this compound lies in its specific combination of two D-alanine residues and the N-(2-hydroxyethyl) group, which imparts distinct chemical and biological properties.

Properties

CAS No.

61280-87-3

Molecular Formula

C8H17N3O3

Molecular Weight

203.24 g/mol

IUPAC Name

(2R)-2-amino-N-[(2R)-1-(2-hydroxyethylamino)-1-oxopropan-2-yl]propanamide

InChI

InChI=1S/C8H17N3O3/c1-5(9)7(13)11-6(2)8(14)10-3-4-12/h5-6,12H,3-4,9H2,1-2H3,(H,10,14)(H,11,13)/t5-,6-/m1/s1

InChI Key

MBFPRAWPEZUDHQ-PHDIDXHHSA-N

Isomeric SMILES

C[C@H](C(=O)N[C@H](C)C(=O)NCCO)N

Canonical SMILES

CC(C(=O)NC(C)C(=O)NCCO)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.